REACTION_CXSMILES
|
N(C(=C[C:10]1C=CC=[C:15]2[C:11]=1[CH:12]=CN2)C(OC)=O)=[N+]=[N-].Br.[C:20]([O:23]CC)(=[O:22])C.[CH:26]1[C:30]2=[C:31]3[C:35]([CH:36]=[CH:37][C:29]2=[N:28][C:27]=1[C:38]([O:40][CH3:41])=[O:39])=[N:34][CH:33]=[CH:32]3.C1C2=C3C(=CC=C2NC1)NC(C(OC)=O)=C3.C(Cl)CCl>CN(C=O)C>[C:11]([O:23][C:20]([N:34]1[C:35]2[C:31](=[C:30]3[C:29](=[CH:37][CH:36]=2)[NH:28][C:27]([C:38]([O:40][CH3:41])=[O:39])=[CH:26]3)[CH2:32][CH2:33]1)=[O:22])([CH3:10])([CH3:12])[CH3:15] |f:1.2|
|
Name
|
2
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OC)=CC1=C2C=CNC2=CC=C1
|
Name
|
HBr ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)OCC
|
Name
|
3
|
Quantity
|
0.63 mmol
|
Type
|
reactant
|
Smiles
|
C1=C(N=C2C1=C1C=CN=C1C=C2)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting salt 3 was dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude purified over silica
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |